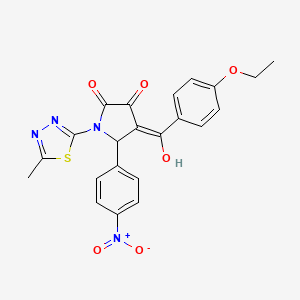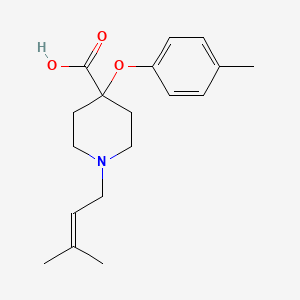![molecular formula C21H23N5O B5395566 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide](/img/structure/B5395566.png)
2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide, also known as MPNP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has shown potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has been found to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release and synaptic plasticity. This inhibition can lead to the suppression of neuronal activity and has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and chronic pain.
In cancer research, 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also shown potential as a sensitizer for radiotherapy, which can enhance the effectiveness of cancer treatment.
In drug discovery, 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has been identified as a potential lead compound for the development of new drugs targeting voltage-gated calcium channels and cancer cells.
作用機序
The mechanism of action of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide involves the inhibition of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels and neurotransmitter release. 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide binds to the pore-forming subunit of these channels, preventing the influx of calcium ions into the cell. This inhibition can lead to the suppression of neuronal activity and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the suppression of neuronal activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the enhancement of radiotherapy effectiveness. However, further research is needed to fully understand the effects of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide on different cell types and in different physiological conditions.
実験室実験の利点と制限
2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide has several advantages for lab experiments, including its high yield and purity, its potential as a lead compound for drug discovery, and its potential therapeutic applications in various fields. However, the limitations of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide include its limited solubility in water and its potential toxicity in high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide in lab experiments.
将来の方向性
There are several future directions for research on 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide, including the investigation of its effects on different cell types and in different physiological conditions, the development of new derivatives with improved solubility and toxicity profiles, and the identification of new potential therapeutic applications for this compound. Additionally, the exploration of the structure-activity relationship of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide and its derivatives can lead to the development of more potent and selective compounds for drug discovery.
合成法
The synthesis of 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide involves the reaction of 4-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with piperidine and 3-chloronicotinoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain 2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}nicotinamide in high yield and purity.
特性
IUPAC Name |
2-[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-14-6-8-15(9-7-14)18-12-24-25-19(18)16-4-3-11-26(13-16)21-17(20(22)27)5-2-10-23-21/h2,5-10,12,16H,3-4,11,13H2,1H3,(H2,22,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLVOZJPYKDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C4=C(C=CC=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395489.png)
![1-[2-(1H-imidazol-1-yl)benzyl]-2-(3-thienyl)-1H-imidazole](/img/structure/B5395496.png)
![2-imino-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5395512.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5395521.png)
![N-(2-(2-furyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5395523.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395537.png)

![3-cyclopentyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5395546.png)


![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-3-ylmethyl)amino]nicotinamide](/img/structure/B5395559.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)